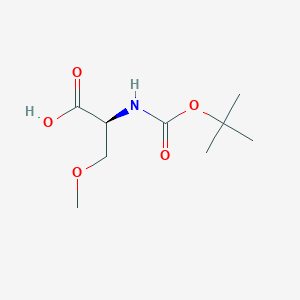
BOC-SER(ME)-OH
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BOC-SER(ME)-OH finds diverse applications across scientific research fields:
Chemistry: Used in the synthesis of peptides and proteins, enhancing their stability and solubility.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Applied in the production of biomedical polymers and materials with serine and threonine side groups.
Mecanismo De Acción
Target of Action
BOC-SER(ME)-OH, also known as Boc-O-Methyl-L-Serine or (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, is a derivative of the amino acid serine . The primary target of this compound is the amino group in various biochemical reactions . The amino group is a good nucleophile and a strong base, and sometimes it needs to be protected to allow for transformations of other functional groups .
Mode of Action
The compound acts as a protecting group for the amino group in biochemical reactions . The most common strategy to protect an amino group is to convert it into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) group in this compound is used for this purpose . The Boc group is cleaved when it is no longer needed, a process that is achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the transformation of other functional groups without affecting the amino group . The addition and removal of the Boc group are key steps in these biochemical pathways .
Result of Action
The use of this compound in biochemical reactions results in the protection of the amino group, allowing for the successful synthesis of peptides . This is a crucial step in many biological processes, including the production of proteins and enzymes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the process of adding the Boc group to the amino group is typically carried out in dichloromethane at 0 - 20℃ . The removal of the Boc group is achieved with a strong acid . Therefore, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BOC-SER(ME)-OH is typically synthesized through the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or sodium hydroxide . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Boc group and the esterification of the carboxyl group with methanol . The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
BOC-SER(ME)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for Boc group removal.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-Serine Methyl Ester: Similar in structure but lacks the methoxy group.
Boc-O-Benzyl-L-Serine: Contains a benzyl group instead of a methoxy group.
L-Serine Methyl Ester: Lacks the Boc protective group.
Uniqueness
BOC-SER(ME)-OH is unique due to its combination of the Boc protective group and the methoxy group, which provides enhanced stability and solubility in peptide synthesis . This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
IUPAC Name |
(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426824 | |
| Record name | Boc-O-Methyl-L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51293-47-1 | |
| Record name | Boc-O-Methyl-L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


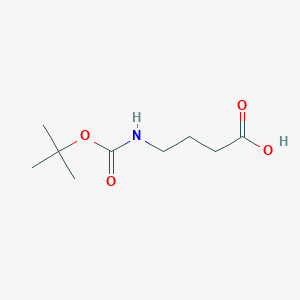

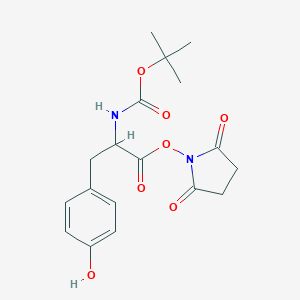
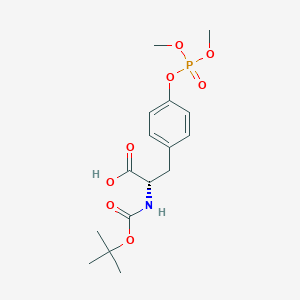
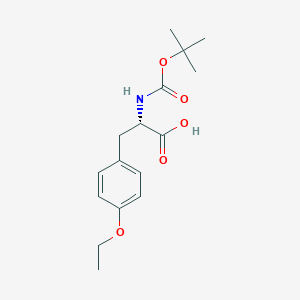
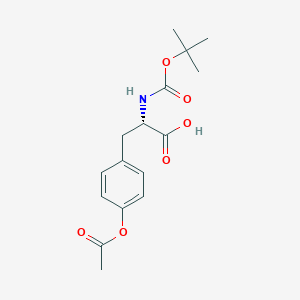
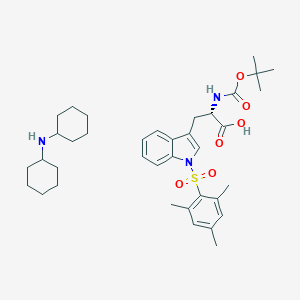
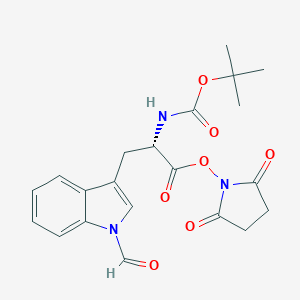
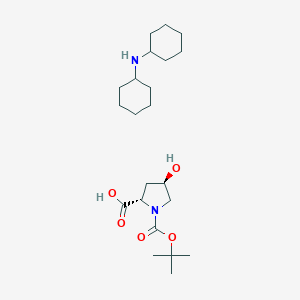
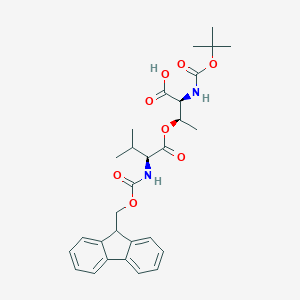
![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)
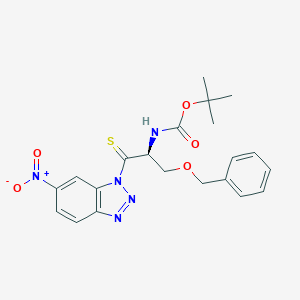
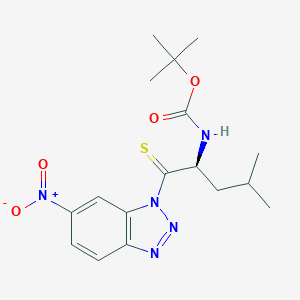
![tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B558058.png)
